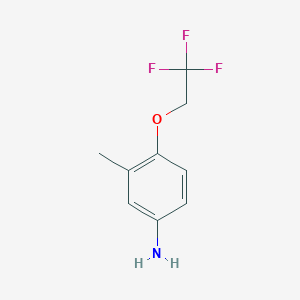
3-Methyl-4-(2,2,2-trifluoroethoxy)aniline
Descripción general
Descripción
“3-Methyl-4-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the CAS Number: 1094646-56-6 . It has a molecular weight of 205.18 . The IUPAC name for this compound is 3-methyl-4-(2,2,2-trifluoroethoxy)aniline .
Molecular Structure Analysis
The InChI code for “3-Methyl-4-(2,2,2-trifluoroethoxy)aniline” is 1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 . This indicates the presence of a trifluoroethoxy group attached to a methyl-aniline structure .Physical And Chemical Properties Analysis
“3-Methyl-4-(2,2,2-trifluoroethoxy)aniline” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Facilitating Synthesis of Trifluoromethoxylated Aromatic Compounds : Compounds bearing the trifluoromethoxy group, like 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline, show pharmacological and biological properties. However, their synthesis is challenging. A protocol using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) has been developed to synthesize ortho-trifluoromethoxylated aniline derivatives, which are valuable in pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Liquid Crystal Research
- Development of Liquid Crystals : Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including those with trifluoromethyl and trifluoromethoxy groups, have been synthesized. These derivatives exhibit stable smectic and nematic phases, essential in liquid crystal technology (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Polymer Research
- Electrosynthesis of Polyaniline : The electropolymerization of aniline in ionic liquids has been studied for its electrochemical and electrocatalytic properties. This research is significant for developing materials with enhanced electrochemical activity, like sensors and batteries (Qi et al., 2005).
Pharmaceutical and Pesticide Development
- Synthesis of Pharmaceutical and Pesticide Intermediates : Methods for synthesizing Methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in various pesticides, have been developed. These methods offer high yield, low cost, and environmental benefits, important for manufacturing products like indoxacarb (Zhang, Zhang, & Sun, 2011).
NLO Materials
- Potential in Non-Linear Optical (NLO) Materials : Vibrational analyses of derivatives of aniline, including those with trifluoromethyl groups, have been conducted. These studies are crucial for developing materials with non-linear optical properties, which are used in lasers and photonics (Revathi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBTNDTWKOCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



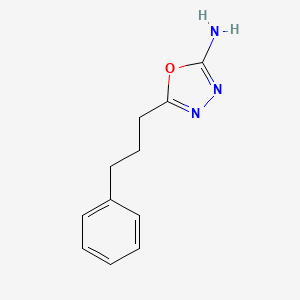
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
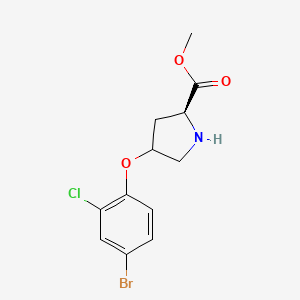
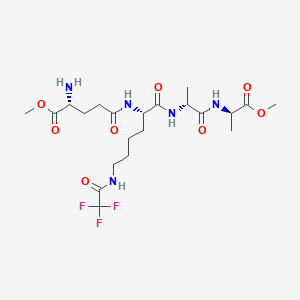
![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
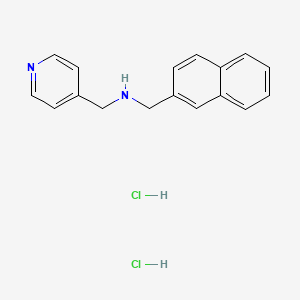
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
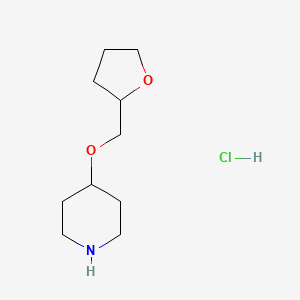
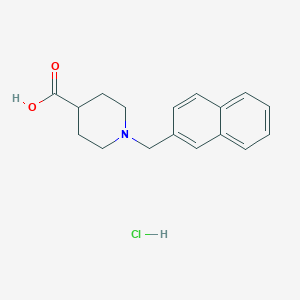
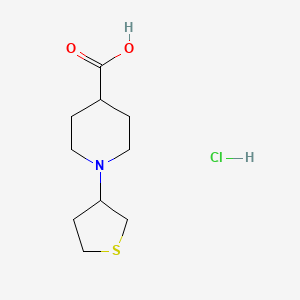
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)
![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)